molecular formula C16H15BrN2O2 B6417858 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060286-05-6

2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6417858
CAS No.: 1060286-05-6
M. Wt: 347.21 g/mol
InChI Key: AIPUYRAHUZITNH-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a methylcarbamoyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide typically involves the following steps:

    Bromination: The introduction of a bromine atom into the benzene ring is achieved through a bromination reaction. This can be done using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amidation: The formation of the benzamide group is achieved through an amidation reaction. This involves reacting the brominated benzene with an amine, such as methylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Carbamoylation: The introduction of the methylcarbamoyl group is achieved through a carbamoylation reaction. This involves reacting the phenyl ring with methyl isocyanate (CH3NCO) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the benzamide group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

    Substitution Products: The major products of nucleophilic substitution reactions are derivatives where the bromine atom is replaced by another nucleophile.

    Oxidation Products: The major products of oxidation reactions are derivatives where the methylcarbamoyl group is oxidized to a carboxyl group.

    Reduction Products: The major products of reduction reactions are derivatives where the benzamide group is reduced to an amine group.

Scientific Research Applications

2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: It is used in biochemical studies to investigate the interactions of benzamide derivatives with biological molecules.

    Medicine: It is used in medicinal chemistry research to develop new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can be compared with other similar compounds, such as:

    Chlorantraniliprole: This compound is similar in structure but contains a chlorine atom instead of a bromine atom. It is used as an insecticide and has a different mechanism of action.

    Flubendiamide: This compound is similar in structure but contains a fluorine atom instead of a bromine atom. It is used as an insecticide and has a different mechanism of action.

    Benzamide: This compound is the parent structure of this compound and lacks the bromine and methylcarbamoyl groups. It has different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2-bromo-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-18-15(20)10-11-6-8-12(9-7-11)19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPUYRAHUZITNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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